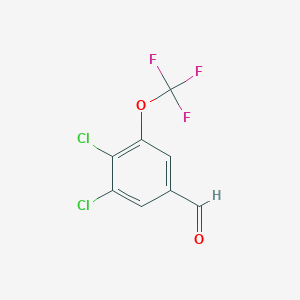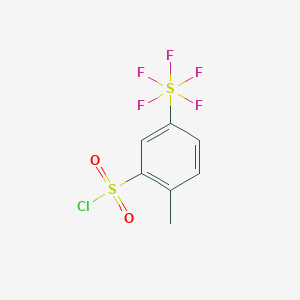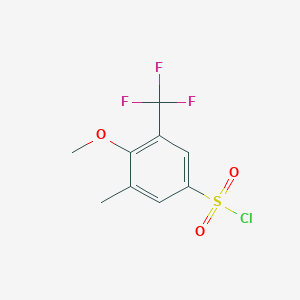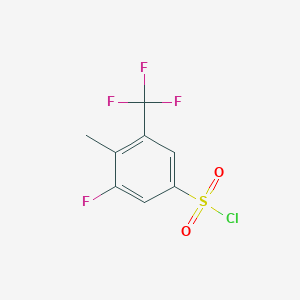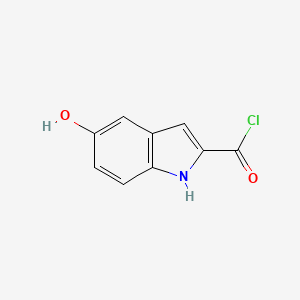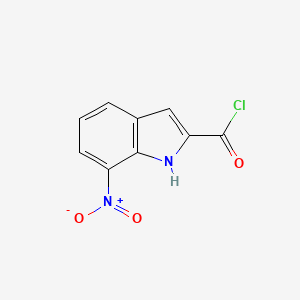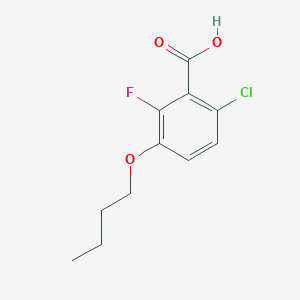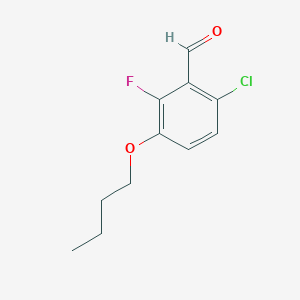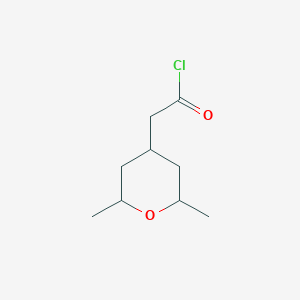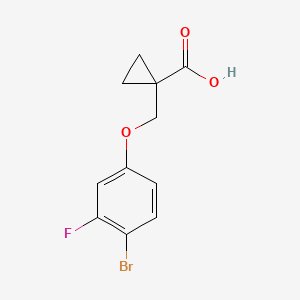
1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid, or 4-Bromo-3-fluorophenoxyacetic acid (BFPA), is an organic compound with a molecular formula of C8H7BrFO2. It is a colorless solid that is insoluble in water, but soluble in organic solvents. BFPA has been studied extensively in the laboratory due to its potential applications in the synthesis of various compounds, as well as its possible use in drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorobiphenyl Derivatives
1-(4-Bromo-3-fluorophenoxymethyl)-cyclopropanecarboxylic acid is a compound that could potentially serve as an intermediate in the synthesis of various biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl. This biphenyl compound is essential in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical synthesis method involving the cross-coupling reaction and diazotization has been developed to produce 2-Fluoro-4-bromobiphenyl efficiently, highlighting the potential application of related compounds in pharmaceutical manufacturing Qiu et al., 2009.
Biotechnological Applications
Compounds related to this compound may find applications in biotechnology, especially in the production of chemicals via biotechnological routes. Lactic acid, for instance, is produced by the fermentation of sugars present in biomass and serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and 1,2-propanediol. This showcases the broader potential for cyclopropanecarboxylic acid derivatives in green chemistry and sustainable chemical production Gao et al., 2011.
Phosphonic Acid Synthesis and Applications
The structural versatility and reactivity of phosphonic acids, which share a functional group similarity with cyclopropanecarboxylic acid derivatives, underline their wide-ranging applications in medicinal chemistry, materials science, and agriculture. These applications include drug design, bone targeting, and surface functionalization, indicating potential research directions for compounds like this compound in developing new materials and therapeutic agents Sevrain et al., 2017.
Development of Chemosensors
Fluorophoric compounds derived from or related to this compound could be instrumental in developing chemosensors for detecting metal ions, anions, and neutral molecules. The sensitivity and selectivity of such chemosensors can significantly impact environmental monitoring, medical diagnostics, and chemical research Roy, 2021.
Ethylene Inhibition in Agriculture
The compound 1-Methylcyclopropene, closely related to the cyclopropane carboxylic acid structure, demonstrates the importance of cyclopropane derivatives in agriculture. It acts as an ethylene action inhibitor, extending the shelf life of fruits, vegetables, and flowers by delaying ripening and senescence. This application suggests potential agricultural and postharvest uses for similar compounds, including this compound Blankenship & Dole, 2003.
Eigenschaften
IUPAC Name |
1-[(4-bromo-3-fluorophenoxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c12-8-2-1-7(5-9(8)13)16-6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEISBRVPKJQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC(=C(C=C2)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





